Cas no 166756-01-0 (Azetidine, 1-hydroxy-)

Azetidine, 1-hydroxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7207333-0.1g |
azetidin-1-ol |
166756-01-0 | 95.0% | 0.1g |
$1220.0 | 2025-03-12 | |
Enamine | EN300-7207333-10.0g |
azetidin-1-ol |
166756-01-0 | 95.0% | 10.0g |
$5959.0 | 2025-03-12 | |
Enamine | EN300-7207333-0.05g |
azetidin-1-ol |
166756-01-0 | 95.0% | 0.05g |
$1164.0 | 2025-03-12 | |
Enamine | EN300-7207333-0.25g |
azetidin-1-ol |
166756-01-0 | 95.0% | 0.25g |
$1275.0 | 2025-03-12 | |
Enamine | EN300-7207333-2.5g |
azetidin-1-ol |
166756-01-0 | 95.0% | 2.5g |
$2716.0 | 2025-03-12 | |
Enamine | EN300-7207333-5.0g |
azetidin-1-ol |
166756-01-0 | 95.0% | 5.0g |
$4018.0 | 2025-03-12 | |
Enamine | EN300-7207333-0.5g |
azetidin-1-ol |
166756-01-0 | 95.0% | 0.5g |
$1331.0 | 2025-03-12 | |
Enamine | EN300-7207333-1.0g |
azetidin-1-ol |
166756-01-0 | 95.0% | 1.0g |
$1386.0 | 2025-03-12 |
Azetidine, 1-hydroxy- Related Literature
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on Azetidine, 1-hydroxy-
Introduction to Azetidine, 1-hydroxy- (CAS No. 166756-01-0)
Azetidine, 1-hydroxy- (CAS No. 166756-01-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, characterized by a four-membered ring containing three carbon atoms and one nitrogen atom, has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a hydroxyl group at the 1-position of the azetidine ring introduces additional reactivity, making it a valuable intermediate in synthetic chemistry.
The chemical structure of Azetidine, 1-hydroxy- (CAS No. 166756-01-0) can be represented as C₃H₇NO. This molecular formula highlights its composition, which includes three carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom. The nitrogen atom in the ring contributes to its basic nature, while the hydroxyl group enhances its solubility in polar solvents and its reactivity in various chemical transformations.
In recent years, Azetidine, 1-hydroxy- (CAS No. 166756-01-0) has been extensively studied for its potential role in pharmaceutical applications. The four-membered ring structure of azetidine derivatives is known to mimic more complex cyclic compounds, such as piperidine and pyrrolidone, which are prevalent in many bioactive molecules. This structural similarity makes Azetidine, 1-hydroxy- a valuable scaffold for designing new drugs with improved pharmacokinetic properties.
One of the most compelling aspects of Azetidine, 1-hydroxy- (CAS No. 166756-01-0) is its versatility in synthetic chemistry. The hydroxyl group at the 1-position can undergo various transformations, including etherification, esterification, and oxidation reactions, allowing chemists to modify its structure and create a wide range of derivatives. These derivatives have shown promise in the development of novel therapeutic agents targeting various diseases.
Recent research has highlighted the potential of Azetidine, 1-hydroxy- (CAS No. 166756-01-0) as a building block for antiviral and antibacterial compounds. Studies have demonstrated that azetidine derivatives can interfere with essential metabolic pathways in pathogens, thereby inhibiting their growth and replication. For instance, modifications to the hydroxyl group have led to the discovery of compounds with enhanced activity against certain strains of bacteria and viruses.
The pharmacological properties of Azetidine, 1-hydroxy- (CAS No. 166756-01-0) have also been explored in the context of inflammation and pain management. Researchers have found that certain derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting key enzymes involved in inflammatory responses. These findings suggest that Azetidine, 1-hydroxy- could be a valuable starting point for developing new treatments for chronic inflammatory conditions.
In addition to its pharmaceutical applications, Azetidine, 1-hydroxy- (CAS No. 166756-01-0) has been investigated for its role in materials science. The unique structural features of azetidine derivatives make them suitable candidates for designing polymers with specific properties. For example, incorporation of these compounds into polymer backbones can enhance thermal stability and mechanical strength, making them useful in high-performance materials.
The synthesis of Azetidine, 1-hydroxy- (CAS No. 166756-01-0) involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the hydroxyl group at the desired position. Advances in catalytic methods have significantly improved the efficiency and yield of these synthetic processes, making it more feasible to produce large quantities of this compound for research and industrial purposes.
Quality control and characterization of Azetidine, 1-hydroxy- (CAS No. 166756-01-0) are critical to ensure its purity and consistency for various applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its molecular structure and assess impurities.
The future prospects of Azetidine, 1-hydroxy- (CAS No. 166756-01-0) in scientific research are promising. Ongoing studies aim to expand its utility in drug discovery by exploring new synthetic pathways and evaluating its efficacy in preclinical models. Collaborative efforts between chemists and biologists are expected to yield innovative applications that could revolutionize various fields.
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